molecular formula C14H18N2O B1279008 2-Benzyloxymethyl-4-isopropyl-1H-imidazole CAS No. 178982-67-7

2-Benzyloxymethyl-4-isopropyl-1H-imidazole

Cat. No.: B1279008
CAS No.: 178982-67-7
M. Wt: 230.31 g/mol
InChI Key: MLXAYWQAGBEISD-UHFFFAOYSA-N
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Description

2-Benzyloxymethyl-4-isopropyl-1H-imidazole is a chemical compound with the molecular formula C13H18N2O. It is an imidazole derivative, which means it contains an imidazole ring—a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyloxymethyl chloride with 4-isopropylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the choice of solvents, reaction conditions, and purification methods to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxymethyl-4-isopropyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxymethyl-4-isopropyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxymethyl-4-methyl-1H-imidazole
  • 2-Benzyloxymethyl-4-ethyl-1H-imidazole
  • 2-Benzyloxymethyl-4-propyl-1H-imidazole

Uniqueness

2-Benzyloxymethyl-4-isopropyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. The presence of the isopropyl group at the 4-position and the benzyloxymethyl group at the 2-position imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(phenylmethoxymethyl)-5-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(2)13-8-15-14(16-13)10-17-9-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXAYWQAGBEISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446487
Record name 2-BENZYLOXYMETHYL-4-ISOPROPYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178982-67-7
Record name 2-BENZYLOXYMETHYL-4-ISOPROPYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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